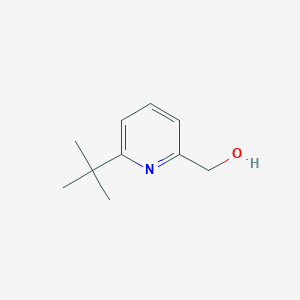
(6-Tert-butylpyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Tert-butylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol It is characterized by a pyridine ring substituted with a tert-butyl group at the 6-position and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Tert-butylpyridin-2-yl)methanol typically involves the reaction of 6-tert-butylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Tert-butylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: (6-Tert-butylpyridin-2-yl)carboxylic acid.
Reduction: (6-Tert-butylpyridin-2-yl)methane.
Substitution: Depending on the nucleophile, various substituted pyridines.
Aplicaciones Científicas De Investigación
(6-Tert-butylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (6-Tert-butylpyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinemethanol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
6-Tert-butylpyridine:
Uniqueness
(6-Tert-butylpyridin-2-yl)methanol is unique due to the combination of the tert-butyl and hydroxymethyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of molecular interactions.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(6-tert-butylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-6-4-5-8(7-12)11-9/h4-6,12H,7H2,1-3H3 |
Clave InChI |
ZTOVDWLNTBSBLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















